Methyl (r)-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate
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Overview
Description
Methyl ®-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzo[d][1,3]dioxole moiety, which is a common structural motif in many biologically active molecules. The presence of the hydroxypropanoate group further enhances its reactivity and potential for diverse chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Methyl ®-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl ®-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to enzymes or receptors, modulating their activity. For example, the benzo[d][1,3]dioxole moiety can interact with aromatic amino acids in protein active sites, influencing enzyme function.
Comparison with Similar Compounds
Similar Compounds
Methyl ®-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxybutanoate: Similar structure with an additional carbon in the hydroxyalkyl chain.
Methyl ®-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxyethanoate: Similar structure with a shorter hydroxyalkyl chain.
Uniqueness
Methyl ®-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate is unique due to its specific combination of the benzo[d][1,3]dioxole moiety and the hydroxypropanoate group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Biological Activity
Methyl (R)-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological activity based on available literature, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of compounds that feature a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. The structure can be represented as follows:
This compound's unique structure contributes to its interaction with various biological targets, particularly enzymes involved in inflammatory processes.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of compounds containing the benzo[d][1,3]dioxole structure. For instance, derivatives of benzodioxole have shown significant inhibition against cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.
Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
---|---|---|
Benzodioxole Derivative A | 1.45 | 3.34 |
This compound | 2.00 | 4.00 |
The above table illustrates that this compound exhibits moderate inhibition of COX enzymes, suggesting potential use as an anti-inflammatory agent .
Cytotoxic Effects
In vitro studies have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines. The compound was tested against HeLa cells and showed effective cytotoxic concentrations at higher doses:
Cell Line | CC50 (mM) |
---|---|
HeLa | 0.219 |
This indicates that while the compound has potential anticancer properties, the effective doses may exceed those required for COX inhibition by a significant margin .
The mechanisms through which this compound exerts its biological effects involve:
- Inhibition of COX Enzymes : By blocking COX-1 and COX-2 activity, the compound reduces the production of pro-inflammatory mediators such as prostaglandins.
- Cytotoxic Mechanisms : The compound may induce apoptosis in cancer cells through pathways that are yet to be fully elucidated but could involve oxidative stress or disruption of cellular signaling pathways.
Case Studies and Research Findings
A notable study evaluated a series of benzodioxole derivatives for their biological activity. Among these derivatives, this compound was identified as having promising anti-inflammatory and cytotoxic properties compared to other synthesized compounds .
Further research is suggested to explore:
- Structure-Activity Relationships : Understanding how variations in the chemical structure influence biological activity could lead to more potent derivatives.
- In Vivo Studies : To confirm the efficacy and safety profile of this compound in living organisms.
Properties
Molecular Formula |
C11H12O5 |
---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
methyl (3R)-3-(1,3-benzodioxol-5-yl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H12O5/c1-14-11(13)5-8(12)7-2-3-9-10(4-7)16-6-15-9/h2-4,8,12H,5-6H2,1H3/t8-/m1/s1 |
InChI Key |
VSGDKHSINZVQPE-MRVPVSSYSA-N |
Isomeric SMILES |
COC(=O)C[C@H](C1=CC2=C(C=C1)OCO2)O |
Canonical SMILES |
COC(=O)CC(C1=CC2=C(C=C1)OCO2)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.